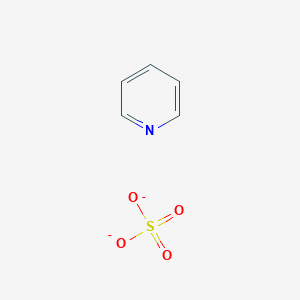

pyridine;sulfate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

pyridine;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.H2O4S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCXUFVDFVBRDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-86-1 (Parent) | |

| Record name | Pyridine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-54-4 | |

| Record name | Pyridine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyridine-Sulfur Trioxide Complex and Pyridinium Sulfate for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of two key pyridine-based reagents: the Pyridine-Sulfur Trioxide (Py·SO₃) complex and Pyridinium Sulfate. While often conflated, these compounds possess distinct structures and reactivities, making them suitable for different transformations in organic synthesis. This document focuses primarily on the widely used Py·SO₃ complex as a mild and efficient reagent for sulfation and oxidation reactions, with a secondary focus on the applications of pyridinium sulfate.

Part 1: Pyridine-Sulfur Trioxide (Py·SO₃) Complex

The Pyridine-Sulfur Trioxide complex is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1][2] This complex serves as a convenient and safer alternative to neat sulfur trioxide, acting as a versatile reagent for the introduction of sulfo groups and as an activator in oxidation reactions.[1][2][3]

Chemical and Physical Properties

The physical and chemical properties of the Py·SO₃ complex are summarized in the table below, providing essential data for its use in a laboratory setting.

| Property | Value | References |

| Synonyms | Pyridine sulfur trioxide, Py·SO₃, SO₃·Py | [3] |

| CAS Number | 26412-87-3 | [2][3] |

| Molecular Formula | C₅H₅NO₃S | [3] |

| Molecular Weight | 159.16 g/mol | [3][4] |

| Appearance | White to off-white or yellowish crystalline powder/solid | [3] |

| Melting Point | 155-165 °C; ~175 °C | [2] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, THF, CH₂Cl₂, acetone, and alcohol. Reacts with water. | [2] |

| Stability | Stable under dry conditions. It is hygroscopic and moisture-sensitive, reacting with water to form sulfuric acid and pyridine. | [5] |

Core Applications in Synthesis

The Py·SO₃ complex is a cornerstone reagent for two major classes of reactions: sulfation of alcohols and the Parikh-Doering oxidation.

The primary application of Py·SO₃ is the conversion of alcohols to their corresponding sulfate esters.[1][2] This transformation is crucial in medicinal chemistry and materials science to increase the water solubility and biological activity of various molecules, including polysaccharides, steroids, and flavonoids.[6][7] The reaction proceeds under mild conditions, making it suitable for complex and sensitive substrates.[7]

The general sulfation reaction is as follows: ROH + C₅H₅N·SO₃ → [C₅H₅NH]⁺[ROSO₃]⁻[4]

The complex is also effective for the sulfamation of amines:[4] R₂NH + C₅H₅N·SO₃ → C₅H₅N + R₂NSO₃H[4]

Developed by Jekishan R. Parikh and William von E. Doering, this reaction oxidizes primary and secondary alcohols to aldehydes and ketones, respectively.[1][5] It employs dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by the Py·SO₃ complex. A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to facilitate the reaction.[1][3][5]

A key advantage of the Parikh-Doering oxidation is its mildness; it can be performed at temperatures between 0 °C and room temperature, avoiding the cryogenic conditions required for other DMSO-based oxidations like the Swern oxidation.[1][5] This makes it highly valuable in the total synthesis of complex natural products where sensitive functional groups must be preserved.[5]

Reaction Mechanisms

The sulfation mechanism involves the direct transfer of the electrophilic SO₃ group from the pyridine complex to the nucleophilic alcohol.

References

- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 2. lifechempharma.com [lifechempharma.com]

- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 4. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of Pyridine Sulfate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine sulfate, often used interchangeably with the pyridine-sulfur trioxide complex (Py·SO₃), is a highly valuable and versatile reagent in organic chemistry. Its application spans a wide range of transformations, from the sulfation of complex biomolecules to the selective oxidation of alcohols. This technical guide provides an in-depth exploration of the core uses of pyridine sulfate, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support its practical application in research and development. This document is intended to be a comprehensive resource for chemists in academia and industry, particularly those involved in pharmaceutical and materials science.

Introduction

Pyridine sulfate is a stable, solid complex formed between the Lewis base pyridine and the Lewis acid sulfur trioxide. This complex serves as a convenient and milder alternative to more aggressive sulfonating agents like fuming sulfuric acid or chlorosulfonic acid, offering greater selectivity and functional group tolerance. Its primary applications lie in the introduction of sulfo groups (-SO₃H) and the formation of sulfate esters (-OSO₃H), as well as acting as an activating agent in oxidation reactions. This guide will delve into its principal uses: the sulfation of alcohols and polysaccharides, the sulfonation of aromatic compounds, and its critical role in the Parikh-Doering oxidation.

Sulfation of Alcohols and Polysaccharides

One of the most prominent uses of pyridine sulfate is the sulfation of hydroxyl groups in a variety of molecules, including steroids and complex polysaccharides. The introduction of a sulfate moiety can significantly alter the biological activity and physicochemical properties of these molecules.

Sulfation of Steroids

The sulfation of steroids is a crucial transformation in drug development and metabolism studies. Pyridine sulfate provides a reliable method for achieving this.

Table 1: Sulfation of Steroidal Alcohols with Pyridine-Sulfur Trioxide Complex

| Steroid Substrate | Reaction Conditions | Product | Conversion/Yield | Reference |

| Testosterone | Py·SO₃ (18.1 equiv), DMF, 1,4-dioxane | Testosterone 17-sulfate | >98% conversion | [1] |

| Testosterone (10 mg scale) | Py·SO₃, DMF, 1,4-dioxane | Testosterone 17-sulfate | 94% isolated yield | [1] |

| Estradiol | Py·SO₃, selective at C17-OH | Estradiol 17-sulfate | - | [1] |

| Methandriol | Py·SO₃, regioselective at C3-OH | Methandriol 3-sulfate | - | [1] |

Sulfation of Polysaccharides

The sulfation of polysaccharides is of great interest for the development of bioactive materials with applications as anticoagulants, antiviral agents, and in drug delivery. The degree of sulfation (DS) is a critical parameter that influences the biological activity and can be controlled by modulating the reaction conditions.

Table 2: Influence of Reaction Conditions on the Sulfation of Polysaccharides using Pyridine-Sulfur Trioxide

| Polysaccharide | Solvent | Molar Ratio (Py·SO₃:sugar unit) | Temperature (°C) | Time (h) | Degree of Sulfation (DS) | Reference |

| Chinese Lacquer Polysaccharide | DMSO | 4:1 | 80 | 3 | High | [2] |

| Chinese Lacquer Polysaccharide | DMF | 4:1 | 80 | 3 | Medium | [2] |

| Chinese Lacquer Polysaccharide | Formamide | 4:1 | 80 | 3 | Low | [2] |

| GY785 DR | BMImCl/DMF | - | 70 | 2 | ~11 wt% Sulfur | [3] |

| Curdlan | Pyridine | - | 100 | 1 | 19.4% Sulfur | [4] |

| Corn Bran Polysaccharides | DMF | - | 90 | 2.5 | 4.61-5.55 | [4] |

Experimental Protocol: General Procedure for Polysaccharide Sulfation

-

Dissolution: The polysaccharide is dissolved in an appropriate anhydrous solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ionic liquids like 1-butyl-3-methylimidazolium chloride (BMImCl) can also be used to improve solubility.[3]

-

Reagent Addition: The pyridine-sulfur trioxide complex is added to the polysaccharide solution. The molar ratio of the complex to the repeating sugar unit of the polysaccharide is a critical parameter for controlling the degree of sulfation.[2]

-

Reaction: The reaction mixture is stirred at a specific temperature (typically ranging from 60 to 100°C) for a defined period (usually 1 to 10 hours).[4]

-

Work-up: The reaction is quenched by the addition of water, and the pH is adjusted to neutral with a base (e.g., NaOH).

-

Purification: The sulfated polysaccharide is purified by dialysis to remove unreacted reagents and by-products, followed by lyophilization to yield the final product.[3]

Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes the pyridine-sulfur trioxide complex to activate dimethyl sulfoxide (DMSO), which acts as the oxidant. A key advantage of this protocol is that it can be performed at or near room temperature, avoiding the cryogenic conditions required for other DMSO-based oxidations like the Swern oxidation.[5]

Reaction Mechanism and Workflow

The reaction proceeds through the activation of DMSO by the Py·SO₃ complex, followed by nucleophilic attack of the alcohol. The resulting intermediate is then deprotonated by a hindered base, typically triethylamine or diisopropylethylamine (DIPEA), to form a sulfur ylide, which undergoes an intramolecular elimination to furnish the carbonyl compound and dimethyl sulfide.

Caption: Workflow of the Parikh-Doering Oxidation.

Experimental Protocol: General Procedure for Parikh-Doering Oxidation

-

Reagent Preparation: A solution of the alcohol and a hindered base (e.g., triethylamine or diisopropylethylamine, typically 3-7 equivalents) in an anhydrous solvent (e.g., dichloromethane or DMSO) is prepared and cooled to 0°C.

-

Activator Addition: The pyridine-sulfur trioxide complex (typically 2-4 equivalents) is added to the cooled solution under an inert atmosphere.

-

Oxidant Addition: Anhydrous DMSO (typically in large excess) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: The reaction is stirred at 0°C for a short period (e.g., 30 minutes) and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water or brine and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to yield the pure aldehyde or ketone.[6]

Table 3: Examples of Parikh-Doering Oxidation of Various Alcohols

| Alcohol Substrate | Product | Yield | Reference |

| 1-Propanol | Propionaldehyde | - | [7] |

| Benzyl alcohol | Benzaldehyde | - | [7] |

| 2-Propanol | Acetone | - | [7] |

| 1-Phenylethanol | Acetophenone | - | [7] |

| A primary alcohol (on kilogram scale) | Corresponding aldehyde | 90% | [7] |

| Testosterone | 4-Androstene-3,17-dione | High (instantaneous) | [8] |

| 16-Dehydropregnenolone | 3,17-Dioxo-4,16-androstadiene | High | [8] |

Sulfonation of Aromatic Compounds

Pyridine sulfate is an effective reagent for the sulfonation of electron-rich aromatic and heteroaromatic compounds, such as indoles and furans.[9] It offers a milder alternative to concentrated sulfuric acid, often leading to cleaner reactions and higher yields of the desired sulfonated products.

Mechanism of Aromatic Sulfonation

The sulfonation of aromatic compounds with pyridine sulfate proceeds via an electrophilic aromatic substitution mechanism. The pyridine-sulfur trioxide complex acts as the source of the electrophile, SO₃.

Caption: General mechanism for electrophilic aromatic sulfonation.

Application in the Synthesis of Pyridine-3-sulfonic Acid

Pyridine-3-sulfonic acid is an important intermediate in the pharmaceutical and chemical industries. While direct sulfonation of pyridine is challenging, it can be achieved under forcing conditions, sometimes with the aid of a catalyst. An alternative synthetic route involves the sulfonation of a pyridine derivative followed by further transformations.[7]

Application in Pharmaceutical Synthesis

The versatility of pyridine sulfate makes it a valuable reagent in the synthesis of complex pharmaceutical compounds. A notable example is its application in the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor. In some synthetic routes to Avibactam, a sulfating agent is required for the final steps to introduce the sulfate group. While some procedures utilize the sulfur trioxide-trimethylamine complex for this transformation, the underlying principle of using a stable SO₃ complex is the same.[3][10]

Catalytic Applications of Pyridinium Salts

Pyridinium hydrogen sulfate, a form of pyridine sulfate, can act as a catalyst in various organic reactions, particularly those requiring a mild acidic catalyst.[] Pyridinium salts, in general, are employed as catalysts in reactions such as condensations and the formation of heterocyclic compounds.[12] For instance, they have been used to catalyze the synthesis of 1,4-dihydropyridines.[13]

References

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. people.bu.edu [people.bu.edu]

- 5. grokipedia.com [grokipedia.com]

- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]

- 9. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03860E [pubs.rsc.org]

Pyridine Sulfur Trioxide Adduct: A Comprehensive Technical Guide on Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine sulfur trioxide complex (Py·SO₃) is a stable, solid, and commercially available reagent that serves as a versatile and mild sulfonating agent in organic synthesis. Its ease of handling compared to neat sulfur trioxide has led to its widespread use in the preparation of sulfate esters, sulfamates, and sulfonic acids, finding critical applications in the pharmaceutical and materials science industries. This in-depth technical guide provides a comprehensive overview of the structure and bonding of the pyridine sulfur trioxide adduct, drawing upon available spectroscopic and computational data. While a definitive single-crystal X-ray structure is not publicly available, this guide consolidates the current understanding of its molecular geometry, vibrational characteristics, and the nature of the dative bond between the pyridine Lewis base and the sulfur trioxide Lewis acid. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided to aid researchers in their practical applications of this important reagent.

Introduction

The pyridine sulfur trioxide adduct is a 1:1 complex formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] This complexation tames the high reactivity of sulfur trioxide, rendering it a manageable and selective reagent for a variety of sulfonation and sulfation reactions.[2] It is particularly valuable in the synthesis of complex molecules, including drug intermediates, where mild reaction conditions are paramount.[3] Understanding the structure and bonding of this adduct is crucial for predicting its reactivity and for the rational design of synthetic routes.

Molecular Structure and Bonding

The structure of the pyridine sulfur trioxide adduct is characterized by a dative covalent bond between the nitrogen atom of the pyridine ring and the sulfur atom of sulfur trioxide.[4] In this Lewis acid-base adduct, pyridine acts as the electron-pair donor (Lewis base), and sulfur trioxide acts as the electron-pair acceptor (Lewis acid).[5]

Computational Structural Parameters

In the absence of a publicly available single-crystal X-ray diffraction study, computational chemistry provides valuable insights into the molecular geometry of the pyridine sulfur trioxide adduct. The optimized geometrical parameters, calculated using methods such as Hartree-Fock, are reported to be in good agreement with similar known structures.[6] The key structural features involve the donation of the lone pair of electrons from the pyridine nitrogen to the electron-deficient sulfur atom of SO₃. This interaction leads to a change in the geometry of the SO₃ moiety from a trigonal planar structure in its free state to a pyramidal geometry within the adduct.

Below is a table summarizing the computationally derived bond lengths and angles for the pyridine sulfur trioxide adduct. It is important to note that these are theoretical values and await experimental verification by X-ray crystallography.

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| S-N | 1.83 |

| S-O (average) | 1.43 |

| C-N (in pyridine, average) | 1.34 |

| C-C (in pyridine, average) | 1.39 |

| **Bond Angles (°) ** | |

| O-S-O (average) | 115 |

| O-S-N (average) | 103 |

| C-N-C (in pyridine) | 117 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Nature of the N-S Dative Bond

The bond between the pyridine nitrogen and the sulfur atom is a classic example of a dative or coordinate covalent bond. The lone pair of electrons on the nitrogen atom of pyridine fills the empty p-orbital on the sulfur atom of sulfur trioxide. This interaction is strong enough to form a stable, isolable complex. The formation of this adduct significantly modifies the electronic properties of both the pyridine and sulfur trioxide moieties.

Experimental Protocols

Synthesis of Pyridine Sulfur Trioxide Adduct

The pyridine sulfur trioxide complex can be synthesized by the direct reaction of pyridine with sulfur trioxide or, more conveniently and safely in a laboratory setting, by the reaction of pyridine with chlorosulfonic acid.

Method 1: Reaction with Chlorosulfonic Acid

This method is commonly used for the laboratory-scale preparation of the adduct.

-

Materials:

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Chlorosulfonic acid

-

-

Procedure:

-

A solution of anhydrous pyridine in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

Chlorosulfonic acid is added dropwise to the stirred pyridine solution via the addition funnel. This addition is exothermic and should be performed slowly to maintain the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

The resulting white precipitate of pyridine sulfur trioxide complex is collected by filtration.

-

The precipitate is washed with cold dichloromethane and then dried under vacuum to yield the pure adduct.

-

Workflow for Synthesis of Pyridine Sulfur Trioxide

Caption: Workflow for the synthesis of the pyridine sulfur trioxide adduct.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the pyridine sulfur trioxide adduct and confirming its formation. The spectra are dominated by the vibrational modes of the pyridine ring and the SO₃ group.

-

Instrumentation:

-

Sample Preparation:

-

For FT-IR, the solid sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

For FT-Raman, the solid sample can be placed directly in the sample holder.

-

-

Data Acquisition:

-

Spectra are typically recorded at room temperature.

-

A suitable number of scans are co-added to achieve a good signal-to-noise ratio.

-

Key Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) |

| Pyridine Ring C-H Stretch | ~3100-3000 | ~3100-3000 |

| Pyridine Ring Stretching | ~1600-1400 | ~1600-1400 |

| S=O Asymmetric Stretch | ~1250 | ~1250 |

| S=O Symmetric Stretch | ~1050 | ~1050 |

| N-S Stretch | ~800 | ~800 |

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

Bonding and Electronic Structure

The formation of the N-S dative bond in the pyridine sulfur trioxide adduct can be visualized as the interaction between the Highest Occupied Molecular Orbital (HOMO) of pyridine and the Lowest Unoccupied Molecular Orbital (LUMO) of sulfur trioxide. The HOMO of pyridine is a π-orbital with significant electron density on the nitrogen atom, making it a good electron donor. The LUMO of sulfur trioxide is a π*-orbital, which can accept electron density.

Diagram of HOMO-LUMO Interaction

Caption: HOMO-LUMO interaction in the formation of the pyridine-SO₃ adduct.

Applications in Drug Development and Organic Synthesis

The pyridine sulfur trioxide complex is a key reagent in numerous organic transformations, particularly in the synthesis of pharmaceutical compounds. Its mild and selective nature allows for the sulfonation of sensitive substrates without causing degradation.

-

Sulfation of Alcohols: It is widely used to convert alcohols to sulfate esters, which are important intermediates in various synthetic pathways.[2]

-

Sulfamation of Amines: The adduct reacts with primary and secondary amines to form sulfamates, a functional group present in several bioactive molecules.

-

Sulfonylation of Aromatic Compounds: It can be used for the sulfonation of activated aromatic and heteroaromatic rings under mild conditions.[7]

-

Parikh-Doering Oxidation: In combination with dimethyl sulfoxide (DMSO), it serves as a mild oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.

Conclusion

The pyridine sulfur trioxide adduct is a fundamentally important and practically useful reagent in modern organic chemistry. While a definitive crystallographic structure remains to be reported, a consistent picture of its structure and bonding emerges from spectroscopic and computational studies. It is a classic example of a stable Lewis acid-base adduct, where the dative bond between pyridine and sulfur trioxide modulates the reactivity of the latter, enabling a wide range of selective sulfonation and sulfation reactions. The detailed experimental protocols and structural insights provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals in their ongoing endeavors. Future work in this area would greatly benefit from a single-crystal X-ray diffraction study to provide precise experimental bond lengths and angles, which would further refine our understanding of this versatile reagent.

References

- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lewis structure of Sulfur trioxide_Chemicalbook [chemicalbook.com]

- 5. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. chemimpex.com [chemimpex.com]

Pyridine-Sulfur Trioxide Complex: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine-sulfur trioxide complex is a versatile and widely utilized reagent in organic synthesis, primarily as a mild sulfonating agent and an activator in oxidation reactions. This guide provides an in-depth overview of its physical properties, supported by experimental data and protocols, to facilitate its effective use in research and development.

Core Physical Properties

The pyridine-sulfur trioxide complex is a colorless to white or beige crystalline solid.[1][2] It is an adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[3][4] The complex is known for its hygroscopic nature and sensitivity to moisture.[5][6]

Tabulated Physical Data

For ease of reference and comparison, the key physical properties of the pyridine-sulfur trioxide complex are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₅NO₃S | [7][8] |

| Molecular Weight | 159.16 g/mol | [7] |

| Appearance | White to off-white or beige crystalline solid/powder | [1][2][9] |

| Melting Point | 154-170 °C | |

| Boiling Point | 115.3 °C at 760 mmHg | [2][7] |

| Solubility | Soluble in polar organic solvents such as DMSO, acetone, THF, and CH₂Cl₂. Reacts with water. | [1][6] |

| Bulk Density | 600 kg/m ³ | [6][10] |

| Flash Point | 20 °C | [2][7] |

| Autoignition Temperature | >350 °C | [6][10] |

Structural and Spectroscopic Characterization

The structural integrity and purity of the pyridine-sulfur trioxide complex are critical for its reactivity and are typically confirmed using various spectroscopic techniques.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are powerful tools for characterizing the vibrational modes of the pyridine-sulfur trioxide complex.

Key Spectral Features:

-

Pyridine Ring Stretching: Bands in the region of 1600-1300 cm⁻¹ are characteristic of the pyridine ring. For the complex, these are observed around 1552 cm⁻¹ and 1201 cm⁻¹ in the IR spectrum, and 1549 cm⁻¹, 1281 cm⁻¹, 1262 cm⁻¹, and 1180 cm⁻¹ in the Raman spectrum.[11]

-

C-H Stretching: The C-H stretching modes of the pyridine ring are typically found in the 3000-3100 cm⁻¹ region.[11] For this complex, they appear at 3078 cm⁻¹ and 3015 cm⁻¹ in the IR spectrum and 3075 cm⁻¹ in the Raman spectrum.[11]

-

SO₃ Group Vibrations: The characteristic vibrations of the SO₃ group are also observable, providing evidence of complex formation.

A detailed computational and experimental spectroscopic investigation has been reported, providing a comprehensive analysis of the vibrational wavenumbers.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the pyridine ring within the complex. Spectral data for the pyridine-sulfur trioxide complex is available in various databases.[8][12]

Experimental Protocols

Synthesis of Pyridine-Sulfur Trioxide Complex

Several methods for the synthesis of the pyridine-sulfur trioxide complex have been reported. A common and effective laboratory-scale preparation involves the reaction of pyridine with chlorosulfonic acid.

Protocol 1: Synthesis from Pyridine and Chlorosulfonic Acid [13]

-

Reaction Setup: A solution of dry pyridine in dry dimethylformamide (DMF) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is cooled to -10 °C using an appropriate cooling bath.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled pyridine solution with vigorous stirring, maintaining the temperature below 0 °C.

-

Reaction: The resulting clear solution is stirred for an additional 10 minutes at room temperature.

-

Isolation: The reaction mixture is filtered, and the collected precipitate is washed sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, and again with ice-cold water until the pH of the filtrate is neutral.

-

Drying: The precipitate is then washed with cold ethanol, cold toluene, and cold dichloromethane. The final product is thoroughly dried under high vacuum.

It is crucial to use the freshly prepared complex, as it can degrade over time.[5] The quality of the starting materials, particularly the absence of moisture, is critical for obtaining a high-purity product.[14]

Diagram: Synthesis Workflow of Pyridine-Sulfur Trioxide Complex

Caption: Workflow for the synthesis of the pyridine-sulfur trioxide complex.

Spectroscopic Analysis Protocol

FT-IR/FT-Raman Spectroscopy [15]

-

Sample Preparation: For FT-IR, a small amount of the complex is typically mixed with KBr and pressed into a pellet. For FT-Raman, the crystalline sample can be analyzed directly.

-

Instrumentation: A Bruker IFS 66v FT-IR/FT-Raman spectrometer or a similar instrument can be used.

-

Data Acquisition:

-

FT-IR: Spectra are recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman: A Nd:YAG laser operating at 1064 nm is used for excitation. Spectra are collected over a suitable range.

-

-

Data Analysis: The obtained spectra are analyzed for characteristic peaks corresponding to the pyridine ring and SO₃ group vibrations.

Applications in Drug Development and Organic Synthesis

The pyridine-sulfur trioxide complex is a valuable reagent in various synthetic transformations, including:

-

Sulfation of Alcohols: It is widely used for the sulfation of primary and secondary alcohols.[3][16]

-

Parikh-Doering Oxidation: It serves as an activating electrophile in the Parikh-Doering oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively.[6][17]

-

Sulfonation Reactions: It is an effective agent for the sulfonation of various organic molecules, including pyrroles and furans.[3][17]

-

Synthesis of Pharmaceutical Intermediates: Its role as a sulfonating agent is crucial in the synthesis of various drug intermediates.[1][18]

Diagram: Formation of the Pyridine-Sulfur Trioxide Complex

Caption: Lewis acid-base reaction forming the pyridine-sulfur trioxide complex.

Safety and Handling

The pyridine-sulfur trioxide complex is a corrosive substance that can cause severe skin burns and eye damage.[1][10] It is also harmful if swallowed.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible substances, particularly water, due to its reactivity.[2][19] Storage under an inert atmosphere is recommended.

References

- 1. Page loading... [guidechem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. About: Sulfur trioxide pyridine complex [dbpedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine sulfur trioxide CAS#: 26412-87-3 [m.chemicalbook.com]

- 7. Sulfurtrioxide pyridine complex | CAS#:26412-87-3 | Chemsrc [chemsrc.com]

- 8. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 1000 g | Request for Quote [thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine sulfur trioxide(26412-87-3) 13C NMR spectrum [chemicalbook.com]

- 13. Pyridine sulfur trioxide synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. scispace.com [scispace.com]

- 16. Pyridine sulfur trioxide | 26412-87-3 [chemicalbook.com]

- 17. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 18. chemimpex.com [chemimpex.com]

- 19. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]

An In-depth Technical Guide to the Solubility of Pyyridine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of pyridine sulfate in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a strong theoretical framework, qualitative solubility predictions, and detailed experimental protocols to enable researchers to determine solubility in their specific systems. The guide is intended for researchers, scientists, and professionals in drug development who utilize pyridine sulfate as an intermediate or reagent.[1]

Introduction to Pyridine Sulfate

Pyridine sulfate, also known as pyridinium hydrogen sulfate, is an organic salt with the chemical formula C₅H₅NHSO₄. It is a white crystalline solid that serves as a versatile intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility as a reagent in organic synthesis and as a catalyst in certain reactions makes understanding its solubility characteristics crucial for process development, reaction optimization, and formulation.[1][2]

Qualitative Solubility Profile

As a pyridinium salt, pyridine sulfate's solubility is governed by the principle of "like dissolves like." The molecule possesses a charged pyridinium cation and a sulfate anion, making it highly polar. Therefore, it is expected to be more soluble in polar solvents and less soluble in nonpolar solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Pyridine sulfate is expected to have its highest solubility in these solvents due to strong ion-dipole interactions and hydrogen bonding. One source indicates that pyridine sulfate is miscible with water and alcohol.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Moderate to good solubility is anticipated in these solvents, which can solvate the pyridinium cation effectively.

-

Slightly Polar/Nonpolar Solvents (e.g., ethyl acetate, dichloromethane, chloroform): Low solubility is expected.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Pyridine sulfate is expected to be sparingly soluble or insoluble in these solvents. While one source suggests pyridine is miscible with ether and petroleum ether, this does not directly translate to its salt form, pyridine sulfate.[2]

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for pyridine sulfate in a range of organic solvents. This highlights a knowledge gap and underscores the need for experimental determination. The following table is provided for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Tetrahydrofuran | |||

| Dimethylformamide | |||

| Dimethyl Sulfoxide |

Experimental Protocols for Solubility Determination

To empower researchers to obtain the necessary quantitative data, this section provides detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the Gravimetric Method and the UV-Vis Spectroscopic Method.

General Workflow for Solubility Determination

The following diagram outlines the general workflow applicable to both the gravimetric and spectroscopic methods for determining solubility.

Caption: General workflow for solubility determination.

Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of pyridine sulfate to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).[3] A constant temperature water bath is recommended.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. The filter should also be at the experimental temperature to prevent premature crystallization.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of pyridine sulfate or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

-

Calculation:

-

The mass of the dissolved pyridine sulfate is the final mass of the container with the solid residue minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the container with the solution minus the final mass of the container with the solid residue.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and is often faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of pyridine sulfate of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for pyridine sulfate.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of pyridine sulfate in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of pyridine sulfate in that solvent at the experimental temperature.

-

Applications in Organic Synthesis: A Workflow Example

Pyridine sulfate is used in the synthesis of various pyridine derivatives.[1] A common application of pyridinium salts is in reactions where pyridine acts as a non-nucleophilic base and is subsequently removed. The formation and removal of the salt are critical steps.

The following diagram illustrates a generalized workflow for a reaction where pyridine is used as a base and then removed as pyridine sulfate.

Caption: Workflow for pyridine removal as pyridine sulfate.

Conclusion

References

In-Depth Technical Guide to the Safe Handling and Use of Pyridine Sulfur Trioxide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, use, and emergency procedures for pyridine sulfur trioxide (SO₃·py) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical and Physical Properties

Pyridine sulfur trioxide is a stable, white to off-white crystalline solid. It is a complex of the Lewis acid sulfur trioxide and the Lewis base pyridine.[1][2] This complexation moderates the reactivity of sulfur trioxide, making it a safer and more manageable sulfonating and oxidizing agent compared to free SO₃.[3]

| Property | Value | References |

| Chemical Formula | C₅H₅NO₃S | [2] |

| Molecular Weight | 159.16 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 155-165 °C | [5] |

| Solubility | Soluble in polar organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). | [4][5] |

| Stability | Stable under dry conditions.[6] Hygroscopic; readily absorbs moisture from the air and can decompose upon contact with water.[4][6] |

Hazard Identification and Safety Precautions

Pyridine sulfur trioxide is a hazardous substance that requires careful handling. The primary hazards are summarized below.

| Hazard | Description | GHS Classification | References |

| Acute Oral Toxicity | Harmful if swallowed. | Acute Tox. 4 (H302) | [7] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns upon prolonged contact. | Skin Irrit. 2 (H315) / Skin Corr. 1B (H314) | [7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for severe eye damage. | Eye Irrit. 2 (H319) | [7] |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | [9] |

Personal Protective Equipment (PPE):

To mitigate these hazards, the following personal protective equipment must be worn at all times when handling pyridine sulfur trioxide:

-

Eye Protection: Chemical safety goggles or a face shield.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[9]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[10]

-

Respiratory Protection: In cases of poor ventilation or when handling large quantities of the powder, a NIOSH-approved respirator for dusts should be used.[11]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the reagent.

Handling:

-

Always handle pyridine sulfur trioxide in a well-ventilated chemical fume hood.[12]

-

Avoid creating dust when handling the solid.[9]

-

Ground all equipment to prevent static discharge, which could ignite flammable solvents.

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe dust.[13]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[9][12]

-

Keep away from moisture and water, as it is hygroscopic and reacts with water.[4][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[14]

-

The recommended storage temperature is between 2-8 °C to ensure long-term stability.[6][12]

Experimental Protocols: Parikh-Doering Oxidation

The Parikh-Doering oxidation is a widely used reaction for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][15]

Reaction Principle:

The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by the pyridine sulfur trioxide complex. A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to facilitate the reaction.[5]

Detailed Experimental Protocol: General Procedure for Parikh-Doering Oxidation

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Alcohol substrate

-

Pyridine sulfur trioxide complex (SO₃·py)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).

-

Dissolve the alcohol (1.0 eq.) and the amine base (e.g., DIPEA, 3.0-5.0 eq.) in anhydrous DCM and/or anhydrous DMSO.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Pyridine Sulfur Trioxide:

-

In a separate flask, prepare a solution or slurry of pyridine sulfur trioxide (1.5-3.0 eq.) in anhydrous DMSO.

-

Slowly add the pyridine sulfur trioxide solution/slurry to the cooled alcohol solution via the dropping funnel over 15-30 minutes, maintaining the internal temperature at or below 0 °C.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at 0 °C for a specified time (typically 1-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quenching the Reaction:

-

Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate while maintaining the temperature at 0 °C.

-

-

Workup and Isolation:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) several times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | Procedure | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [9] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [9] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [9] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9] |

| Spills | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and absorb it with an inert material (e.g., vermiculite, sand). | [9] |

Waste Disposal

All waste containing pyridine sulfur trioxide must be treated as hazardous waste.

-

Dispose of unused reagent and reaction waste in a designated, labeled hazardous waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[12]

Visualizations

Diagram 1: Safe Handling Workflow for Pyridine Sulfur Trioxide

Caption: Workflow for the safe handling of pyridine sulfur trioxide in a laboratory setting.

Diagram 2: Parikh-Doering Oxidation Signaling Pathway

Caption: The reaction mechanism of the Parikh-Doering oxidation.

Diagram 3: Experimental Workflow for a Typical Parikh-Doering Oxidation

Caption: A step-by-step experimental workflow for performing a Parikh-Doering oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. Pyridine sulfur trioxide: a universal solvent in the laboratory | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Pyridine Sulfur Trioxide: a key reagent in chemical synthesis | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 13. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lifechempharma.com [lifechempharma.com]

An In-depth Technical Guide to Pyridine Sulfate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine sulfate, a versatile reagent with significant applications in organic synthesis and drug development. This document elucidates the properties, synthesis, and key applications of the two primary forms of pyridine sulfate: Pyridinium hydrogen sulfate (1:1) and Bis(pyridine) sulfate (2:1).

Molecular and Physicochemical Properties

Pyridine sulfate exists in two common stoichiometric forms, each with distinct molecular formulas, weights, and properties. A summary of their key characteristics is presented in Table 1.

Table 1: Molecular and Physicochemical Properties of Pyridine Sulfate Forms

| Property | Pyridinium Hydrogen Sulfate (1:1) | Bis(pyridine) Sulfate (2:1) |

| Synonyms | Pyridine sulfate (1:1), Pyridinium bisulfate | Pyridinium sulfate |

| Molecular Formula | C₅H₅N·H₂SO₄ (or C₅H₆NSO₄) | (C₅H₅N)₂·H₂SO₄ (or C₁₀H₁₂N₂O₄S) |

| Molecular Weight | 175.16 g/mol [1] | 256.28 g/mol [2] |

| Appearance | Colorless to yellow liquid[3] | White crystalline solid |

| Melting Point | Not readily available | 93 °C |

| Solubility | Miscible with water, alcohol, ether, and petroleum ether[3] | Soluble in water |

| pKa (of Pyridinium ion) | ~5.23[4] | ~5.23[4] |

Synthesis of Pyridine Sulfate: Experimental Protocols

The synthesis of both 1:1 and 2:1 forms of pyridine sulfate involves the acid-base reaction between pyridine and sulfuric acid. The stoichiometry of the reactants is the critical factor in determining the final product.

Synthesis of Pyridinium Hydrogen Sulfate (1:1)

Materials:

-

Pyridine (freshly distilled)

-

Concentrated Sulfuric Acid (98%)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole of freshly distilled pyridine in anhydrous diethyl ether.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add 1 mole of concentrated sulfuric acid dropwise from the dropping funnel to the pyridine solution. A white precipitate will form.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash it with cold anhydrous diethyl ether.

-

Dry the resulting white solid under vacuum to obtain pyridinium hydrogen sulfate.

Synthesis of Bis(pyridine) Sulfate (2:1)

Materials:

-

Pyridine (freshly distilled)

-

Concentrated Sulfuric Acid (98%)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2 moles of freshly distilled pyridine in anhydrous diethyl ether.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add 1 mole of concentrated sulfuric acid dropwise from the dropping funnel to the pyridine solution. A precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Collect the precipitate by vacuum filtration and wash it with cold anhydrous diethyl ether.

-

Dry the resulting solid under vacuum to yield bis(pyridine) sulfate.

Applications in Organic Synthesis

Pyridinium hydrogen sulfate is a versatile and efficient acidic catalyst for various organic transformations. Its utility is particularly notable in multicomponent reactions, which are of great interest in drug discovery for the rapid generation of molecular diversity.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones (DHPMs). These scaffolds are present in numerous biologically active compounds. Pyridinium hydrogen sulfate has been employed as a catalyst in this reaction.[5]

Typical Experimental Protocol:

-

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and pyridinium hydrogen sulfate (10 mol%) is stirred at 80-100 °C for a specified time (typically 1-3 hours).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and triturated with cold water or ethanol.

-

The solid product is collected by filtration, washed, and recrystallized from a suitable solvent to afford the pure dihydropyrimidinone.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridine derivatives, which are precursors to pyridines.[6][7][8][9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7][8][9] Pyridinium-based catalysts can be utilized to promote this transformation.

Typical Experimental Protocol:

-

A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of pyridinium hydrogen sulfate is heated, often under solvent-free conditions or in a solvent like ethanol.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization.

Safety and Handling

Pyridine and sulfuric acid are corrosive and toxic. Pyridine sulfate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Pyridine sulfate, in both its 1:1 and 2:1 stoichiometric forms, offers a valuable tool for synthetic chemists. Pyridinium hydrogen sulfate, in particular, serves as an efficient and versatile acidic catalyst for important multicomponent reactions that are central to the synthesis of pharmaceutically relevant heterocyclic compounds. A thorough understanding of its properties and synthesis allows for its effective and safe application in research and development.

References

- 1. Pyridine, sulfate (1:1) | C5H5NO4S-2 | CID 164659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine sulfate (2:1) | C10H12N2O4S | CID 22622880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. chemtube3d.com [chemtube3d.com]

The Advent of a Heterocyclic Pioneer: A Technical History of Pyridine's Discovery and Early Synthetic Development

For Immediate Release

This technical guide delves into the discovery and historical development of pyridine as a fundamental reagent in organic chemistry. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the seminal experimental work that established pyridine's significance, complete with detailed protocols, quantitative data, and visualizations of key chemical transformations.

Discovery and Initial Characterization

Pyridine, a foundational heterocyclic aromatic compound, was first isolated in the late 1840s by the Scottish chemist Thomas Anderson.[1] His work involved the high-temperature distillation of animal bones, a process that yielded a complex mixture of organic substances.[1] Through meticulous fractional distillation, Anderson was able to separate a colorless, pungent liquid which he named "pyridine" from the Greek word "pyr" (fire), alluding to its flammable nature.[1]

Experimental Protocol: Isolation of Pyridine from Bone Oil (Anderson, c. 1849)

While Anderson's original publication lacks the granular detail of modern experimental sections, the following protocol is a reconstruction based on the available historical information:

-

Apparatus Setup: A large retort was charged with coarsely crushed animal bones. The retort was connected to a series of condensers and receiving flasks to collect the distillate.

-

Destructive Distillation: The retort was heated to a high temperature in a furnace. The organic matter in the bones decomposed, and the volatile products were distilled off.

-

Fractional Distillation: The crude, dark, and viscous bone oil was subjected to fractional distillation. Multiple fractions were collected at different temperature ranges.

-

Purification: The fraction containing pyridine was likely treated with acid to form the pyridinium salt, separating it from neutral and acidic components. Subsequent treatment with a base would have regenerated the free pyridine, which could then be further purified by redistillation.

Elucidation of the Molecular Structure

The determination of pyridine's structure was a significant intellectual challenge for chemists of the era. In the late 1860s and early 1870s, Wilhelm Körner and James Dewar independently proposed the correct cyclic structure, analogous to benzene with one CH group replaced by a nitrogen atom.[2] Their hypothesis was later experimentally confirmed by reducing pyridine to the known saturated heterocycle, piperidine, using sodium in ethanol.[2] This transformation provided strong evidence for the underlying six-membered ring structure.

Early Synthetic Approaches: The Dawn of Heterocyclic Chemistry

The late 19th and early 20th centuries witnessed the development of the first synthetic methods for producing pyridine and its derivatives, marking a pivotal moment in the history of heterocyclic chemistry.

Ramsay's Synthesis (1876)

The first total synthesis of pyridine was achieved by William Ramsay in 1876.[2] This groundbreaking experiment involved passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[2] While historically significant, this method was not practical for large-scale production due to low yields and the hazardous nature of the starting materials.

The Hantzsch Pyridine Synthesis (1881)

A more versatile and enduring method for the synthesis of pyridine derivatives was developed by Arthur Hantzsch in 1881.[3][4] The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3]

The following is a representative protocol for a classical Hantzsch reaction:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a solution of ammonia in ethanol (excess) is prepared.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Isolation of Dihydropyridine: Upon cooling, the 1,4-dihydropyridine product often crystallizes from the reaction mixture and can be collected by filtration.

-

Oxidation to Pyridine: The isolated dihydropyridine is then dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or chromium trioxide) to afford the corresponding pyridine derivative.

dot

Caption: The Hantzsch Pyridine Synthesis Workflow.

The Chichibabin Pyridine Synthesis (1924)

In 1924, Aleksei Chichibabin developed a commercially significant method for the synthesis of pyridine and its alkylated derivatives.[5] This gas-phase reaction involves the condensation of aldehydes and/or ketones with ammonia at high temperatures over a solid catalyst, typically alumina or silica.[5] While the yields of the original Chichibabin synthesis were often modest, the low cost of the starting materials made it an economically viable industrial process.[6]

A generalized industrial protocol for the Chichibabin synthesis is as follows:

-

Catalyst Bed Preparation: A tubular reactor is packed with a suitable catalyst, such as alumina (Al₂O₃) or silica-alumina.

-

Reactant Feed: A gaseous mixture of acetaldehyde, formaldehyde, and ammonia is passed over the heated catalyst bed.

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 350 to 500 °C.

-

Product Collection and Purification: The product stream, containing pyridine, various alkylpyridines, and byproducts, is condensed. The desired pyridine is then separated and purified by fractional distillation.

dot

Caption: The Chichibabin Pyridine Synthesis Workflow.

Comparative Overview of Early Synthetic Methods

The following table summarizes the key aspects of the early synthetic methods for pyridine, providing a comparative analysis of their starting materials, general conditions, and typical yields.

| Synthesis Method | Discoverer(s) | Year | Starting Materials | General Conditions | Typical Yields |

| Ramsay Synthesis | William Ramsay | 1876 | Acetylene, Hydrogen Cyanide | Red-hot iron tube | Very Low |

| Hantzsch Synthesis | Arthur Hantzsch | 1881 | Aldehyde, β-Ketoester (2 eq.), Ammonia | Reflux, followed by oxidation | Moderate to High |

| Chichibabin Synthesis | Aleksei Chichibabin | 1924 | Aldehydes/Ketones, Ammonia | High temperature, solid catalyst | Low to Moderate |

Conclusion

From its serendipitous discovery in the distillation products of bone oil to the development of elegant and versatile synthetic routes, the history of pyridine is a testament to the ingenuity of early organic chemists. The foundational work of Anderson, Körner, Dewar, Ramsay, Hantzsch, and Chichibabin not only provided the scientific community with a crucial new reagent and building block but also laid the groundwork for the burgeoning field of heterocyclic chemistry. The principles established in these early investigations continue to resonate in modern synthetic organic chemistry and drug development, where the pyridine motif remains a ubiquitous and indispensable structural element.

References

The Theoretical Bedrock of Sulfonation via Pyridine-SO₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonate group into a molecule can profoundly alter its physicochemical properties, enhancing water solubility and modulating biological activity. Among the various sulfonating agents, the pyridine-sulfur trioxide (Pyridine-SO₃) complex stands out as a mild and selective reagent, proving invaluable in the synthesis of complex molecules, particularly in the realm of drug development. This technical guide delves into the theoretical underpinnings of sulfonation using the Pyridine-SO₃ complex, offering insights into its mechanism, kinetics, and practical application, supplemented with experimental protocols and quantitative data.

The Core Principle: Taming the Reactivity of Sulfur Trioxide

Sulfur trioxide (SO₃) is a powerful electrophile, readily reacting with a wide range of nucleophiles. However, its high reactivity often leads to a lack of selectivity and the formation of unwanted byproducts, including charring of organic substrates. The formation of a complex with pyridine, a Lewis base, effectively moderates the electrophilicity of SO₃.[1][2] This attenuation of reactivity allows for sulfonations to be carried out under significantly milder conditions than those required for methods employing concentrated sulfuric acid or oleum.[3]

The pyridine in the complex serves a dual role. Firstly, it stabilizes the SO₃ molecule, making it easier to handle and control its reactivity. Secondly, the pyridine can act as a proton shuttle or a base during the reaction, facilitating the deprotonation of the intermediate sigma complex and the regeneration of the aromatic system.[4]

The Reaction Mechanism: An Electrophilic Aromatic Substitution Affair

The sulfonation of aromatic compounds with the Pyridine-SO₃ complex proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below:

-

Formation of the Electrophile: The Pyridine-SO₃ complex itself acts as the electrophile.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the sulfur atom of the Pyridine-SO₃ complex. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.

-

Deprotonation and Re-aromatization: A base, which can be pyridine itself or another basic species in the reaction mixture, removes a proton from the carbon atom bearing the sulfonate group. This step restores the aromaticity of the ring and yields the final sulfonated product.

Caption: Electrophilic Aromatic Substitution Mechanism of Sulfonation.

Kinetics and Regioselectivity: Directing the Sulfonate Group

The rate of sulfonation with Pyridine-SO₃ is influenced by several factors, including the nature of the aromatic substrate, the solvent, and the reaction temperature. Electron-rich aromatic compounds, such as phenols and anilines, react more readily than electron-deficient ones.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups (e.g., -OH, -NH₂) are typically ortho-, para-directing, while electron-withdrawing groups (e.g., -NO₂, -COOH) are meta-directing. For instance, the sulfonation of phenol at low temperatures favors the formation of the ortho-isomer, whereas at higher temperatures, the thermodynamically more stable para-isomer is the major product.[5][6]

Quantitative Data on Sulfonation with Pyridine-SO₃

The following tables summarize the reaction conditions and yields for the sulfonation of various aromatic compounds using the Pyridine-SO₃ complex, providing a comparative overview for researchers.

Table 1: Sulfonation of Phenolic Compounds

| Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Phenol | Pyridine-SO₃, Pyridine, RT | o-Phenolsulfonic acid | Major | [5],[6] |

| Phenol | Pyridine-SO₃, Pyridine, 100°C | p-Phenolsulfonic acid | Major | [5],[6] |

| 2-Hydroxynaphthalene | Pyridine-SO₃, CH₂Cl₂, -20°C | 2-Hydroxynaphthalene-1-sulfonic acid | 83.5 | [7] |

| 3,4-Dihydroxyphenylacetic acid | Pyridine-SO₃, Dioxane, -20°C | Mixture of 3'- and 4'-sulfates (1:9) | - | [8] |

| 3-Hydroxyphenylacetic acid | Pyridine-SO₃, Pyridine | 3-Hydroxyphenylacetic acid sulfate | Good | [8] |

Table 2: Sulfonation of Other Aromatic and Heterocyclic Compounds

| Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Pyridine | Fuming H₂SO₄, HgSO₄, 230-250°C | Pyridine-3-sulfonic acid | ~50 | [9] |

| Acridone | Pyridine-SO₃, DMF/Dioxane | Acridone-2-sulfonic acid | - | [3] |

| Xylobiose | Pyridine-SO₃ | Cleavage of glycosidic linkage | - | [4] |

Experimental Protocols

This section provides a detailed methodology for a typical sulfonation reaction using the Pyridine-SO₃ complex.

General Protocol for the Sulfonation of an Aromatic Compound:

-

Reagent Preparation: The Pyridine-SO₃ complex can be purchased commercially or prepared by the slow addition of chlorosulfonic acid to a solution of pyridine in an inert solvent (e.g., dichloromethane) at low temperatures (0-5°C).[10]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the aromatic substrate and a suitable anhydrous solvent (e.g., pyridine, dichloromethane, dioxane).

-

Reaction Execution: The flask is cooled to the desired temperature (e.g., 0°C, -20°C, or room temperature) in an appropriate cooling bath. The Pyridine-SO₃ complex is then added portion-wise to the stirred solution. The reaction mixture is stirred at the specified temperature for a period ranging from a few hours to overnight.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched by the addition of a cold alkaline solution, such as sodium bicarbonate. The aqueous layer is then washed with an organic solvent to remove any unreacted starting material and pyridine. The aqueous layer is acidified, and the sulfonated product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or chromatography.

Caption: A General Experimental Workflow for Sulfonation.

Applications in Drug Development

The mild and selective nature of the Pyridine-SO₃ complex makes it a valuable tool in the synthesis of pharmaceuticals. The introduction of a sulfonate group can be used to:

-

Improve Water Solubility: Many drug candidates suffer from poor aqueous solubility, which can limit their bioavailability. Sulfonation can significantly enhance water solubility, facilitating formulation and administration.

-

Modulate Biological Activity: The sulfonate group can interact with biological targets, such as enzymes and receptors, thereby altering the pharmacological profile of a drug molecule.

-

Facilitate Prodrug Design: A sulfonate group can be incorporated as a cleavable promoiety in a prodrug, which is then metabolized in vivo to release the active drug.

The use of Pyridine-SO₃ has been reported in the synthesis of various bioactive molecules, including anticoagulants, anti-inflammatory agents, and antiviral compounds.

Conclusion